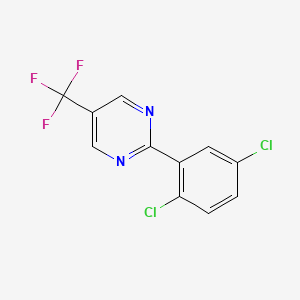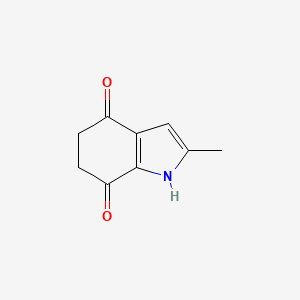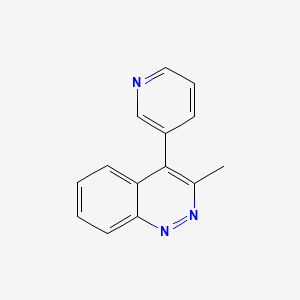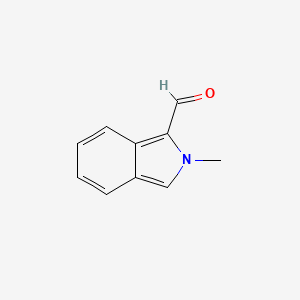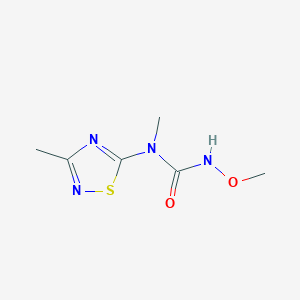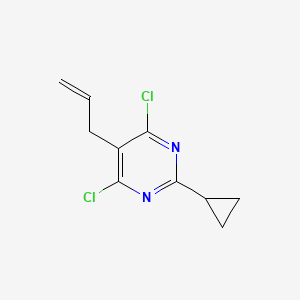![molecular formula C18H14N6O2 B13106547 4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)
4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol is a complex organic compound that features multiple functional groups, including an aminopyrimidine, benzimidazole, oxazole, and a butynol moiety. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol likely involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Typical synthetic routes may include:
Formation of the Aminopyrimidine: This can be achieved through the reaction of appropriate nitriles with guanidine derivatives.
Synthesis of Benzimidazole: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Oxazole Formation: Oxazoles can be synthesized via cyclization reactions involving α-haloketones and amides.
Coupling Reactions: The final compound can be assembled through coupling reactions such as Sonogashira coupling, which involves the reaction of terminal alkynes with aryl or vinyl halides.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may target the nitro groups or double bonds within the heterocyclic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group may yield an amine.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Materials Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its complex structure.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Potential use as a standard or reagent in analytical methods.
作用機序
The mechanism of action of 4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular processes.
類似化合物との比較
Similar Compounds
4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which may confer unique biological activities and chemical properties not found in simpler compounds.
特性
分子式 |
C18H14N6O2 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC名 |
4-[3-(2-aminopyrimidin-4-yl)benzimidazol-5-yl]-2-(1,3-oxazol-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C18H14N6O2/c1-18(25,16-20-8-9-26-16)6-4-12-2-3-13-14(10-12)24(11-22-13)15-5-7-21-17(19)23-15/h2-3,5,7-11,25H,1H3,(H2,19,21,23) |
InChIキー |
FSHQWQAVQAGCCX-UHFFFAOYSA-N |
正規SMILES |
CC(C#CC1=CC2=C(C=C1)N=CN2C3=NC(=NC=C3)N)(C4=NC=CO4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4,5,6,7-tetrahydro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13106466.png)
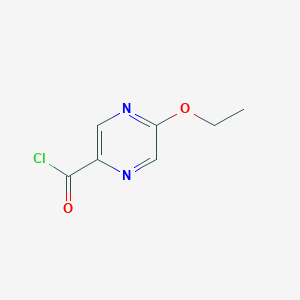
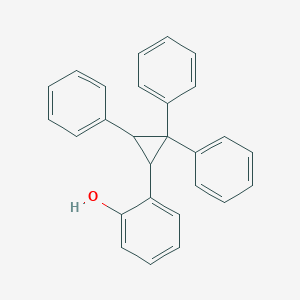

![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)

